N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-CHLORO-1-BENZENESULFONAMIDE
Description
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-CHLORO-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with a bromo and ethyl group, a benzene ring substituted with a chloro group, and a sulfonamide functional group
Properties
IUPAC Name |
N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClN3O2S/c1-2-17-12(11(13)7-15-17)8-16-20(18,19)10-5-3-9(14)4-6-10/h3-7,16H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPBWRBKZOFEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-CHLORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . The pyrazole intermediate is then brominated using bromine or N-bromosuccinimide under mild conditions . The next step involves the alkylation of the pyrazole ring with ethyl iodide in the presence of a base such as potassium carbonate . The final step involves the sulfonation of the benzene ring with chlorosulfonic acid, followed by the coupling of the sulfonyl chloride intermediate with the pyrazole derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination and alkylation steps, as well as the use of automated systems for the sulfonation and coupling reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-CHLORO-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation to form pyrazolones, while reduction can lead to the formation of pyrazolidines.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with various electrophiles to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst such as iron(III) bromide.
Alkylation: Ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonation: Chlorosulfonic acid followed by coupling with a base such as sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Pyrazolones.
Reduction Products: Pyrazolidines.
Scientific Research Applications
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-CHLORO-1-BENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-CHLORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate . This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folate synthesis .
Comparison with Similar Compounds
Similar Compounds
N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-CHLORO-1-BENZENESULFONAMIDE: Similar structure but with a methyl group instead of an ethyl group.
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-CHLORO-1-BENZENESULFONAMIDE: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-CHLORO-1-BENZENESULFONAMIDE is unique due to the combination of the bromo and ethyl substituents on the pyrazole ring, which can influence its reactivity and biological activity . The presence of both bromo and chloro groups also allows for further functionalization through substitution reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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